molecular formula C24H19N3O3 B2692814 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine CAS No. 477846-99-4

4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine

Cat. No. B2692814
CAS RN: 477846-99-4
M. Wt: 397.434
InChI Key: YBMQSKWBRRCQAP-UHFFFAOYSA-N
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Description

The compound “4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors under suitable conditions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The nitro group is often involved in reduction reactions, while the oxyphenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group might make the compound more reactive. The compound is likely to be solid at room temperature .

Scientific Research Applications

Photochemical Properties

Research on derivatives of 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine, particularly those substituted with o-nitrophenyl groups, has revealed their sensitivity to visible light. These compounds, upon exposure to light, undergo pyrimidine ring-opening/deoxygenation and oxidation, introducing a new visible light-sensitive o-nitrobenzylamino scaffold. This property is significant for the development of photo-responsive materials and understanding the photochemical behavior of related compounds (Chen, Wei, & Yang, 2013).

Reactivators of Inhibited Acetylcholinesterase

Some pyrimidine derivatives have been prepared and evaluated for their ability to reactivate phosphorylated acetylcholine esterase in vitro. These studies are crucial for antidote development against organophosphate poisoning, showcasing the compound's potential in biochemical research and medical applications (Ashani, Edery, Zahavy, Künberg, & Cohen, 1965).

Larvicidal Activity

Research into pyrimidine derivatives linked with morpholinophenyl groups has shown significant larvicidal activity against third instar larvae. The study highlights the potential use of these compounds in pest control and the development of new insecticides (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Azidation of Pyrimidines

Bis(4-nitrophenyl)phosphorylazide has been used for the direct transformation of polyfunctional derivatives of pyrimidin-4(3H)-one into corresponding 4-azidopyrimidines. This method offers a novel approach for synthesizing 4-azidopyrimidines under mild conditions, which could be valuable in various chemical synthesis and pharmaceutical research applications (Novakov, Babushkin, Brunilina, Navrotskii, Orlinson, Robinovich, & Yablokov, 2017).

Synthesis and Nonlinear Optical Properties

A study on the synthesis and characterization of thiopyrimidine derivatives has explored their electronic, linear, and nonlinear optical properties. The investigation into these properties is essential for the development of materials with potential applications in the fields of electronics and photonics (Hussain et al., 2020).

Antimicrobial and Anticancer Evaluation

Pyrimidine derivatives clubbed with thiazolidinone have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promise against certain bacterial and fungal strains, as well as cervical cancer cell lines, indicating their potential in developing new therapeutic agents (Verma & Verma, 2022).

properties

IUPAC Name

4-(4-methylphenyl)-2-[4-[(4-nitrophenyl)methoxy]phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-17-2-6-19(7-3-17)23-14-15-25-24(26-23)20-8-12-22(13-9-20)30-16-18-4-10-21(11-5-18)27(28)29/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMQSKWBRRCQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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